3-Methyl-4-oxo-2-(4-pentylphenyl)-4H-1-benzopyran-8-carboxylic acid
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Overview
Description
3-Methyl-4-oxo-2-(4-pentylphenyl)-4H-chromene-8-carboxylic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of chromenes, which are known for their diverse biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-oxo-2-(4-pentylphenyl)-4H-chromene-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenyl derivatives with chromene precursors under controlled conditions. The reaction often requires catalysts and specific temperature settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to maintain consistency and efficiency. The process is optimized to reduce waste and improve yield, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-oxo-2-(4-pentylphenyl)-4H-chromene-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common in organic chemistry, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids or bases to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-Methyl-4-oxo-2-(4-pentylphenyl)-4H-chromene-8-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Methyl-4-oxo-2-(4-pentylphenyl)-4H-chromene-8-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4H-chromene derivatives: Share a similar core structure but differ in functional groups.
Phenyl-substituted chromenes: Vary in the position and type of phenyl substitution.
Uniqueness
3-Methyl-4-oxo-2-(4-pentylphenyl)-4H-chromene-8-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
90102-36-6 |
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Molecular Formula |
C22H22O4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-methyl-4-oxo-2-(4-pentylphenyl)chromene-8-carboxylic acid |
InChI |
InChI=1S/C22H22O4/c1-3-4-5-7-15-10-12-16(13-11-15)20-14(2)19(23)17-8-6-9-18(22(24)25)21(17)26-20/h6,8-13H,3-5,7H2,1-2H3,(H,24,25) |
InChI Key |
GMOROKJDWUTOMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=CC=C3)C(=O)O)C |
Origin of Product |
United States |
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